Imidazo[1,2-c]pyrimidin-7-amine
Overview
Description
Imidazo[1,2-c]pyrimidin-7-amine is a type of heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound has been used in the development of new drugs, particularly as antituberculosis agents .
Synthesis Analysis
The synthesis of Imidazo[1,2-c]pyrimidin-7-amine and related compounds has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access this compound from readily available starting materials .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-c]pyrimidin-7-amine involves a fused bicyclic 5,6 heterocycle . The inhibitory performance of this compound and its derivatives has been attributed to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazo[1,2-c]pyrimidin-7-amine and its derivatives have been involved in various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Physical And Chemical Properties Analysis
Imidazo[1,2-c]pyrimidin-7-amine has a molecular weight of 134.14 . It is recommended to be stored at temperatures between 28 C .
Scientific Research Applications
- Field : Medicinal Chemistry
- Application : Pyrimidines, including imidazo pyrimidines, have been found to display a range of pharmacological effects including anti-inflammatory activities .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Agrochemistry and Pharmaceutical Chemistry
- Application : Imidazo pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- Methods : A large number of transformations are now available to conveniently access imidazo pyridine from readily available starting materials .
- Results : The synthesis of imidazo pyridine has been a subject of intense research for numerous decades .
- Field : Materials Science
- Application : Imidazo pyridine derivatives have great potential in several research areas, including the development of optoelectronic devices and sensors .
- Methods : This involves the synthesis and application of imidazo pyridine derivatives in the construction of these devices .
- Results : In recent years, many promising innovations have been reported in different technological applications .
Anti-inflammatory Activities
Agrochemicals and Pharmaceuticals
Optoelectronic Devices and Sensors
properties
IUPAC Name |
imidazo[1,2-c]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIUAAJPJLQXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304913 | |
Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-c]pyrimidin-7-amine | |
CAS RN |
1229383-37-2 | |
Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229383-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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